3-O-(1-benzylpyrrolidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Overview
Description
Dehydro Barnidipine is a derivative of Barnidipine, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall .
Preparation Methods
The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . Industrial production typically involves several purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Dehydro Barnidipine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Dehydro Barnidipine has several applications in scientific research:
Chemistry: It is used to study calcium channel interactions and the effects of calcium channel blockers.
Biology: Research often focuses on its effects on cellular calcium levels and related pathways.
Medicine: It is investigated for its potential in treating hypertension and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Dehydro Barnidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This action prevents calcium ions from entering the cells, leading to vasodilation and a subsequent reduction in blood pressure .
Comparison with Similar Compounds
Dehydro Barnidipine is unique due to its long-lasting binding to calcium channels and its high selectivity for L-type channels. Similar compounds include:
Amlodipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Nitrendipine: Also a dihydropyridine calcium channel blocker, but with a shorter duration of action compared to Dehydro Barnidipine
Dehydro Barnidipine stands out due to its high affinity and long-lasting effects, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C27H27N3O6 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-O-(1-benzylpyrrolidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3 |
InChI Key |
DFWOMDUVXAUTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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